
Acetonitrile, (purin-6-ylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetonitrile, (purin-6-ylthio)-: is a compound that combines the properties of acetonitrile and purine-6-thiol. Acetonitrile is a colorless liquid with the chemical formula CH₃CN, known for its use as a solvent in organic synthesis and chromatography . Purine-6-thiol is a derivative of purine, a nitrogen-containing heterocycle that is a fundamental component of nucleic acids. The combination of these two components results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of acetonitrile, (purin-6-ylthio)- typically involves the reaction of purine-6-thiol with N-(chloroacetyl) dipeptide esters. This reaction is carried out in an aqueous medium at elevated temperatures (around 100°C) in the presence of alkaline agents such as sodium hydroxide, carbonate, or bicarbonate . The reaction conditions are carefully controlled to preserve the ester grouping and avoid hydrolysis .
Industrial Production Methods: While specific industrial production methods for acetonitrile, (purin-6-ylthio)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions: Acetonitrile, (purin-6-ylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Acetonitrile, (purin-6-ylthio)- is used as a building block in organic synthesis.
Biology: In biological research, the compound is studied for its potential as an antimetabolite, interfering with nucleic acid metabolism and exhibiting anticancer properties .
Medicine: The compound’s potential anticancer properties make it a candidate for drug development. It is also explored for its antiviral and antimicrobial activities .
Industry: Acetonitrile, (purin-6-ylthio)- is used in the synthesis of peptides and other biologically active molecules. Its role as a versatile intermediate makes it valuable in the production of various chemical products .
作用機序
The mechanism of action of acetonitrile, (purin-6-ylthio)- involves its interaction with nucleic acids and proteins. The purine-6-thiol moiety can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. This mechanism is particularly relevant in its potential anticancer and antiviral activities . The compound may also interact with specific enzymes and receptors, modulating their activity and affecting cellular pathways .
類似化合物との比較
Acetonitrile: A simple nitrile used as a solvent and intermediate in organic synthesis.
Purine-6-thiol: A purine derivative with potential anticancer properties.
Aminoacetonitrile: A related compound used in the synthesis of amino acids and peptides.
Uniqueness: Acetonitrile, (purin-6-ylthio)- is unique due to its combination of acetonitrile and purine-6-thiol properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its potential as an antimetabolite and its versatility in organic synthesis make it a valuable compound in both research and industrial applications .
特性
CAS番号 |
5443-91-4 |
|---|---|
分子式 |
C7H5N5S |
分子量 |
191.22 g/mol |
IUPAC名 |
2-(7H-purin-6-ylsulfanyl)acetonitrile |
InChI |
InChI=1S/C7H5N5S/c8-1-2-13-7-5-6(10-3-9-5)11-4-12-7/h3-4H,2H2,(H,9,10,11,12) |
InChIキー |
YPTKQMBEDCVGLW-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1)C(=NC=N2)SCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



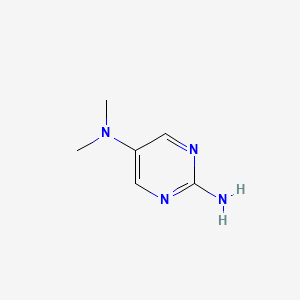


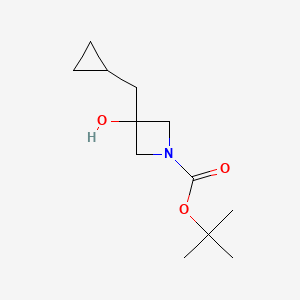
![(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B11767528.png)
![6-(Pyridin-2-yl)-3-azabicyclo[4.1.0]heptane](/img/structure/B11767537.png)
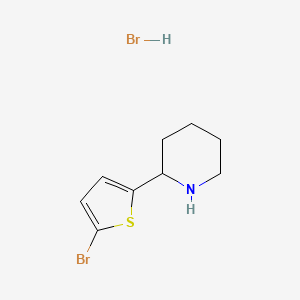
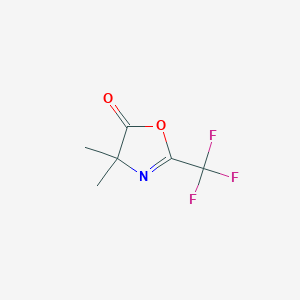
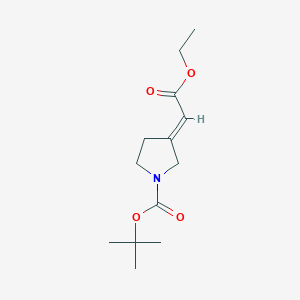
![Octahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B11767572.png)
![Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B11767576.png)
![N-Methyl-N-(3-morpholinopropyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B11767578.png)
![8-Methoxy-2-methylbenzofuro[2,3-b]pyridine](/img/structure/B11767582.png)
